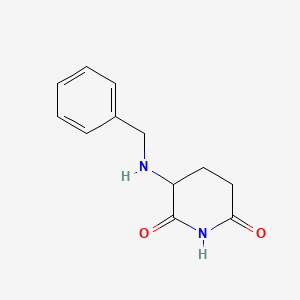

3-Benzylaminopiperidine-2,6-dione

Description

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

3-(benzylamino)piperidine-2,6-dione |

InChI |

InChI=1S/C12H14N2O2/c15-11-7-6-10(12(16)14-11)13-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15,16) |

InChI Key |

YZVJWURQZSNKOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1NCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Piperidinedione Derivatives

Aminoglutethimide (CAS 125-84-8)

- Structure: 3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione.

- Activity : Aromatase inhibitor used in breast cancer treatment; disrupts estrogen synthesis.

- Mechanism : Binds to cytochrome P450 enzymes, inhibiting steroidogenesis .

Glutethimide (CAS 77-21-4)

- Structure : 3-Ethyl-3-phenylpiperidine-2,6-dione.

- Activity: Formerly used as a sedative-hypnotic.

- Mechanism : Modulates GABA receptors; withdrawn due to toxicity.

- Key Difference: The ethyl-phenyl substituent confers lipophilicity but lacks the amino group critical for hydrogen bonding in 3-benzylaminopiperidine derivatives .

Dione-Containing Anticancer Agents

Benzoacridine-5,6-dione Derivatives

- Structure : Fused acridine-dione systems with aryl substituents.

- Activity : Potent antiproliferative effects in MCF-7 breast cancer cells (IC50: 5.4–47.99 μM) .

- Mechanism : Competes in nucleophilic attack pathways via intermediates like 3-(4-hydroxybenzylidene)naphthalene-1,2,4(3H)-trione, forming covalent adducts with cellular targets .

- Key Difference: The planar acridine structure enables intercalation with DNA, unlike the non-planar piperidinedione core of 3-benzylaminopiperidine-2,6-dione.

Ergost-25-ene-3,6-dione

- Structure : Natural steroidal dione from Solanum torvum.

- Key Difference : Steroidal backbone enhances membrane permeability but limits synthetic scalability compared to synthetic piperidinediones.

Comparative Data Table

Mechanistic and Structural Insights

- Nucleophilic Reactivity : Both benzoacridine-5,6-diones and piperidinediones participate in nucleophilic attacks, but the former’s extended conjugation enhances electrophilicity at the dione moiety .

- Substituent Effects: The benzylamino group in this compound may improve solubility and target binding compared to alkyl/aryl substituents in glutethimide/aminoglutethimide.

- Therapeutic Potential: Piperidinediones with amino groups (e.g., 3-benzylamino) could bridge the gap between enzyme inhibition (aminoglutethimide-like) and DNA-targeted cytotoxicity (acridine-dione-like).

Preparation Methods

Protection of the Amino Group

L-Glutamine is treated with tert-butyloxycarbonyl (Boc) anhydride in an alkaline medium to form N-Boc-L-glutamine. This step ensures selective protection of the primary amine, preventing unwanted side reactions during cyclization. Typical conditions include sodium bicarbonate as the base and tetrahydrofuran (THF) as the solvent, achieving yields >90%.

Cyclization via Carbonyl Diimidazole Activation

The protected glutamine derivative undergoes cyclization using N,N'-carbonyldiimidazole (CDI) under anhydrous conditions. Catalyzed by 4-dimethylaminopyridine (DMAP), this step forms the piperidine-2,6-dione core. For example, reacting 2060 g of N-Boc-L-glutamine with 1790 g of CDI in THF at reflux for 4 hours yields 1520 g (79.6%) of N-Boc-3-amino-2,6-piperidinedione.

Nucleophilic Substitution of Sulfonate Esters

A second strategy, inspired by the synthesis of trans-3-methyl-5-benzylaminopiperidine, involves displacing a sulfonate leaving group with benzylamine:

Synthesis of 3-Sulfonyloxypiperidine-2,6-dione

3-Hydroxypiperidine-2,6-dione is treated with a sulfonating agent (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base (e.g., triethylamine). This converts the hydroxyl group into a sulfonate ester, enhancing its leaving-group ability. For example, using 3.0 equiv of methanesulfonyl chloride in dichloromethane at 0°C achieves near-quantitative conversion.

Benzylamine Substitution

The sulfonate intermediate undergoes nucleophilic substitution with excess benzylamine (2–4 equiv) at elevated temperatures (160–200°C). This SN2-type reaction proceeds via a backside attack, yielding 3-benzylaminopiperidine-2,6-dione. The reaction is typically conducted in a sealed tube to prevent amine volatilization. Post-reaction, the product is purified via column chromatography or recrystallization, with reported yields of 70–85% for analogous piperidine derivatives.

Comparative Analysis of Methods

Industrial Scalability and Process Optimization

The sulfonate substitution method is particularly suited for large-scale production due to its straightforward protocol and minimal purification requirements. Key considerations include:

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 3-Benzylaminopiperidine-2,6-dione in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as toxicological data are limited .

- Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid environmental release .

- Storage : Store in sealed containers under dry, ventilated conditions away from ignition sources .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm hydrogen/carbon environments, referencing structural analogs (e.g., SMILES:

O=C1CC[CH](N2C(=O)c3ccccc3C2=O)C(=O)N1) . - High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns and UV detection.

- Mass Spectrometry (MS) : Employ ESI-MS for molecular ion confirmation (e.g., CHNO) .

Q. How can researchers design a preliminary synthesis route for this compound?

- Methodological Answer :

- Step 1 : Start with piperidine-2,6-dione derivatives (e.g., 3-aminopiperidine-2,6-dione, CAS 2353-44-8) as precursors .

- Step 2 : Optimize benzylation using benzyl bromide under basic conditions (e.g., KCO in DMF) .

- Step 3 : Monitor reaction progress via TLC and isolate the product via column chromatography.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Software Tools : Use Gaussian or ORCA for DFT calculations to simulate electronic properties (e.g., HOMO-LUMO gaps) .

- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .

- Validation : Cross-check computational results with experimental kinetic data (e.g., reaction rates under varying temperatures) .

Q. What experimental strategies resolve contradictions in reactivity data for this compound?

- Methodological Answer :

- Factorial Design : Systematically vary factors (e.g., temperature, solvent polarity) to identify interactions affecting reactivity .

- Statistical Analysis : Apply ANOVA to determine significance of variables. For example, use orthogonal arrays to optimize reaction yields .

- Theoretical Alignment : Compare results with mechanistic hypotheses (e.g., nucleophilic substitution vs. radical pathways) .

Q. How can researchers design toxicity studies for this compound given limited toxicological data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.